2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate
Description
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3 |
InChI Key |
BUJVKYBMYWMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Intermediate
This method employs 2,2,2-trifluoroethyl chloroformate as the key reagent, reacting with N-ethylaniline under controlled conditions:
Reagents :
- 2,2,2-Trifluoroethyl chloroformate
- N-Ethylaniline
- Triethylamine (base)
- Anhydrous tetrahydrofuran (THF)
- N-Ethylaniline (1.0 equiv) is dissolved in anhydrous THF under argon and cooled to 0–5°C.
- 2,2,2-Trifluoroethyl chloroformate (1.05 equiv) is added dropwise.
- Triethylamine (1.1 equiv) is introduced to scavenge HCl, maintaining the temperature below 10°C.
- The reaction is stirred for 12 hours at room temperature.
- The mixture is quenched with 1 N HCl, extracted with ethyl acetate, and purified via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12 hours |
This method is scalable and avoids harsh conditions, making it suitable for laboratory synthesis.
Coupling-Reagent-Mediated Synthesis
A patent-derived approach uses carbodiimide coupling reagents to form the carbamate bond:
Reagents :
- N-Ethyl-N-phenylamine
- 2,2,2-Trifluoroethyl carbamic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- N-Ethyl-N-phenylamine (1.0 equiv) and 2,2,2-trifluoroethyl carbamic acid (1.1 equiv) are dissolved in dichloromethane.
- EDC (1.2 equiv) and DMAP (0.1 equiv) are added sequentially.
- The reaction proceeds at room temperature for 6 hours.
- The mixture is washed with brine, dried over MgSO₄, and concentrated.
- Excess EDC improves yield by driving the reaction to completion.
- DMAP accelerates the coupling by activating the carbamic acid.
Yield : 75–80%.
Hydrogenolysis of Protected Intermediates
This method leverages benzyl carbamate (Cbz) protection for selective deprotection:
Steps :
- Protection : N-Ethylaniline is treated with benzyl chloroformate to form N-ethyl-N-phenylcarbamate.
- Trifluoroethylation : The protected carbamate reacts with 2,2,2-trifluoroethylamine hydrochloride in the presence of iron porphyrin catalyst.
- Deprotection : Hydrogenolysis using palladium on carbon (10% Pd/C) under H₂ atmosphere removes the benzyl group.
| Step | Conditions |
|---|---|
| Trifluoroethylation | 50°C, 24 hours, aqueous medium |
| Hydrogenolysis | H₂ (1 atm), 25°C, 4 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Chloroformate | 68–72 | ≥98 | High | Requires anhydrous conditions |
| Coupling Reagent | 75–80 | 95–97 | Moderate | Cost of EDC/DMAP |
| Hydrogenolysis | 65–70 | ≥97 | Low | Multi-step protocol |
Industrial-Scale Considerations
Industrial production faces challenges in cost-effective trifluoroethyl sourcing and catalyst recycling. Patent data highlights iron porphyrin catalysts as viable for large batches due to their recyclability and tolerance to aqueous conditions. Solvent selection (e.g., switching from THF to ethyl acetate) reduces environmental impact without compromising yield.
Purification and Characterization
- Chromatography : Silica gel flash chromatography (hexane/ethyl acetate 4:1) resolves the product from byproducts.
- Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .
Scientific Research Applications
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring or modifications to the carbamate nitrogen. The table below summarizes critical data from the evidence:
Key Observations:
- Electron-Withdrawing Groups (e.g., F, CF₃): Fluorine and trifluoromethyl substituents (as in ) increase polarity and metabolic stability but may reduce solubility in non-polar solvents.
- Heterocyclic Modifications: The furan-2-yl group () introduces aromaticity and planar geometry, which may enhance binding to biological targets.
Analytical Characterization
- LC/MS Profiling: outlines LC/MS conditions for a related furopyridine carbamate, emphasizing the use of C18 columns and acetonitrile/water gradients for analysis . This method is likely applicable to other trifluoroethyl carbamates.
Biological Activity
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is a chemical compound that has garnered attention for its biological activity, particularly in pharmacological and agricultural applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8F3NO2
- Melting Point : 69-71 °C
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroethanol with phenyl isocyanate and ethyl amine. The following steps outline a general synthetic pathway:
- Reagents : Trifluoroethanol, phenyl isocyanate, ethyl amine.
- Conditions : The reaction is generally conducted under anhydrous conditions to prevent hydrolysis.
- Yield : The yield can vary but is often optimized through solvent choice and reaction temperature.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : It has shown potential as a fungicide with selective activity against certain fungi resistant to traditional treatments. This property is particularly valuable in agricultural applications where resistance to fungicides is a growing concern .
- Cytotoxicity : In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the carbamate structure have been linked to enhanced inhibitory activity against human tumor cell lines .
- Mechanism of Action : The biological activity is believed to stem from its ability to interfere with cellular processes such as signal transduction pathways and enzyme inhibition. Specifically, compounds similar to this compound have been shown to inhibit adenylate cyclase activity in certain models .
Case Studies
Several studies have investigated the biological implications of carbamate compounds:
- Study on Adenylate Cyclase Activity : A study compared the effects of various analogs on adenylate cyclase activity in rat striatum tissues. Results indicated that while some analogs had minimal effects at lower concentrations, others demonstrated a dose-dependent stimulation of adenylate cyclase similar to dopamine .
| Compound | Concentration (M) | Effect on Adenylate Cyclase |
|---|---|---|
| Dopamine | 1 x 10^-4 | Strong stimulation |
| N-Ethyl-Dopamine | 1 x 10^-4 | Moderate stimulation |
| Trifluoroethyl Analog | 1 x 10^-4 | Weak effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
